

Review of early research involving Ethyl 2-isothiocyanatopropanoate

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Compound of Interest

Compound Name: Ethyl 2-isothiocyanatopropanoate

Cat. No.: B1295437

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An In-depth Technical Guide to the Early Research of **Ethyl 2-isothiocyanatopropanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-isothiocyanatopropanoate (CAS 39574-16-8) is an organic compound featuring both an isothiocyanate group and an ethyl ester functional group.[1][2] Isothiocyanates (ITCs) as a class are of significant interest to the scientific community, largely due to their roles as chemopreventive and potential anti-cancer agents.[3] Many naturally occurring ITCs are derived from glucosinolate precursors found in cruciferous vegetables.[3] The biological activity of ITCs is often attributed to their electrophilic nature, allowing them to react with nucleophiles such as the thiol groups of proteins and glutathione within cells, thereby modulating various signaling pathways related to apoptosis, oxidative stress, and inflammation.[3] This document provides a technical overview of the early research concerning **Ethyl 2-isothiocyanatopropanoate**, focusing on its synthesis and physicochemical characterization.

Synthesis and Experimental Protocols

Early and current synthesis of α -isothiocyanato esters, including **Ethyl 2-isothiocyanatopropanoate**, typically proceeds from the corresponding α -amino acid ester, in this case, Ethyl 2-aminopropanoate (ethyl alaninate). The most common method is a two-step, one-pot reaction involving the formation of a dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.

Experimental Protocol: Synthesis via Dithiocarbamate Intermediate

This protocol is a representative method based on the well-established reaction of primary amines with carbon disulfide.

Objective: To synthesize **Ethyl 2-isothiocyantopropanoate** from Ethyl 2-aminopropanoate hydrochloride.

Reagents and Materials:

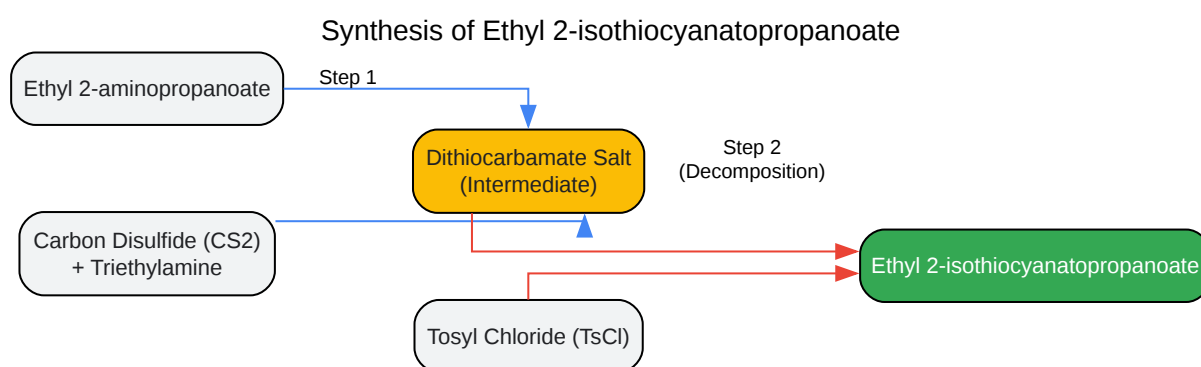
- Ethyl 2-aminopropanoate hydrochloride
- Carbon disulfide (CS₂)
- Triethylamine (TEA) or another suitable base
- Tosyl chloride (TsCl) or a similar coupling/desulfurizing agent
- Dichloromethane (CH₂Cl₂) or another suitable solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- **Salt Formation:** To a stirred solution of Ethyl 2-aminopropanoate hydrochloride (1 equivalent) in dichloromethane at 0 °C (ice bath), slowly add triethylamine (2.2 equivalents). Stir for 15-20 minutes to form the free amine.
- **Dithiocarbamate Formation:** While maintaining the temperature at 0 °C, add carbon disulfide (1.1 equivalents) dropwise to the solution. The reaction is typically stirred for 1-2 hours at this temperature, followed by stirring at room temperature for an additional 2-3 hours.

- **Isothiocyanate Formation:** Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- **Workup:** Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **Ethyl 2-isothiocyanatopropanoate**.

Diagram of Synthetic Workflow



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Caption: A typical two-step, one-pot synthesis workflow.

Physicochemical Characterization and Data

Early characterization of **Ethyl 2-isothiocyanatopropanoate** relied on spectroscopic and chromatographic techniques to confirm its structure and purity.

Gas Chromatography (GC)

Gas chromatography provides a reliable method for assessing the purity of volatile compounds. Early studies by Rajniaková and Floch in 1993 characterized several ethyl

isothiocyanatocarboxylates, providing valuable retention data.

Parameter	Value	Conditions	Reference
Kovats Retention Index (I)	1141.8	Column: Packed, UCW-98 on Chromosorb WAW DNCS (1.8 m) Carrier Gas: N ₂ Temperature: 160 °C	[4]

Mass Spectrometry (MS)

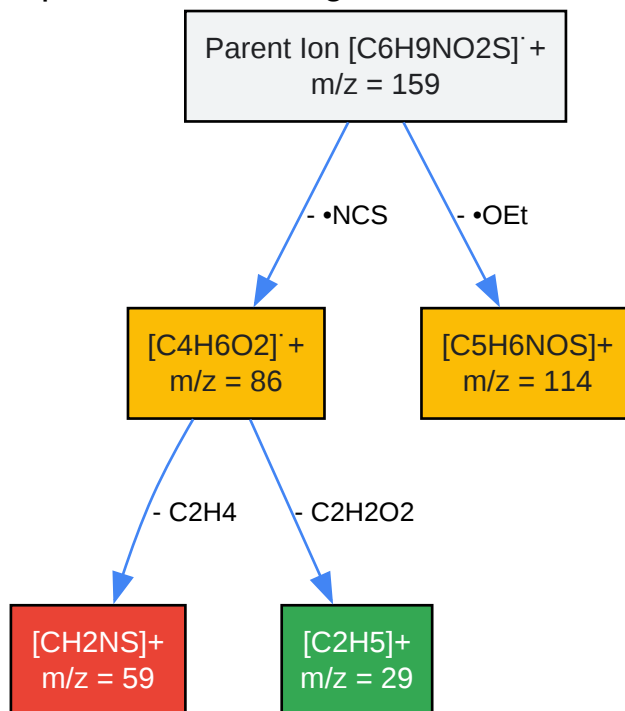
Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. The mass spectrum of **Ethyl 2-isothiocyanatopropanoate** shows characteristic fragments.

m/z (Mass/Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
29	~75%	[C ₂ H ₅] ⁺
44	~50%	[CH ₃ CH=C=O] ⁺
59	~100%	[NCSH ₂] ⁺
86	~80%	[M - NCS] ⁺ or [CH ₃ CHCOOEt] ⁺
114	~20%	[M - OEt] ⁺
159	~15%	[M] ⁺ (Molecular Ion)

Data extracted from the NIST WebBook graphical spectrum.[1]

Diagram of Proposed MS Fragmentation

Proposed EI-MS Fragmentation Pathway

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Caption: Logical fragmentation of the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **Ethyl 2-isothiocyanatopropanoate** shows strong, characteristic absorption bands confirming its structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~2080	Strong, Broad	N=C=S stretch (isothiocyanate)
~1745	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Data extracted from the NIST WebBook gas-phase IR spectrum.[2]

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References

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